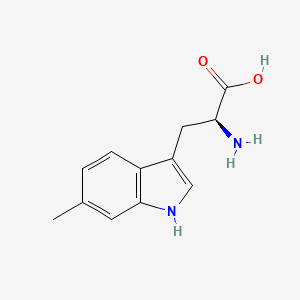
6-Methyltryptophan
Vue d'ensemble
Description
6-Methyltryptophan is a tryptophan analog . Its molecular formula is C12H14N2O2 and it has a molecular weight of 218.25 .
Synthesis Analysis
The synthesis of this compound involves complex biochemical reactions. Tryptophanase-catalyzed reactions play a significant role in its synthesis . Additionally, metabolic engineering of the tryptophan biosynthetic pathways in rice has shown that the reactions catalyzed by anthranilate synthase (AS) and arogenate dehydratase (ADT) are critical regulatory points in the biosynthesis of tryptophan .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H14N2O2 . The molecular weight is 218.25 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The reactions are influenced by various factors such as the presence of other chemicals, temperature, and pressure.Applications De Recherche Scientifique
Cancer Research and Immunology
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition for Cancer Therapy : IDO is a tryptophan-catabolizing enzyme involved in immune regulation, including fetal protection, allograft protection, and cancer progression. The role of tryptophan catabolism by IDO in human cancers is under investigation, with clinical trials evaluating IDO inhibition using 1-methyltryptophan as a potential approach for cancer immunotherapy. Increased IDO expression is associated with decreased tumor infiltration of immune cells, a higher proportion of regulatory T lymphocytes in the infiltrate, and correlates with tumor progression and shorter patient survival. Consequently, IDO inhibition is considered a promising strategy for cancer immunotherapy (Godin-Ethier et al., 2011).
Neurology and Brain Research
- Studying the Brain's Serotonergic System : α-Methyl-L-tryptophan (α-MTrp) is an analog of tryptophan and serves as a tracer to study brain serotonin (5-HT) synthesis. It is used in research to determine the unidirectional uptake of α-MTrp and its conversion to 5-HT synthesis rates, contributing to our understanding of brain 5-HT synthesis in various conditions, including healthy individuals and patients with neuropsychiatric disorders (Diksic & Young, 2001).
Immunomodulatory Effects
- Tryptophan Metabolism and Immune Function : The metabolism of tryptophan through the kynurenine pathway involves various metabolites that have significant immunomodulatory effects. Some metabolites inhibit T lymphocyte proliferation, elevate immunoglobulin levels in the blood, and promote antigen-presenting organization in tissues. This highlights the complex role of tryptophan and its metabolites in regulating immune functions across livestock and poultry, potentially extending to humans (Bai et al., 2016).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6-Methyl-L-tryptophan plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is tryptophan 2,3-dioxygenase, which catalyzes the first step in the kynurenine pathway of tryptophan metabolism . This interaction leads to the production of kynurenine and other metabolites that are crucial for various physiological functions. Additionally, 6-Methyl-L-tryptophan can interact with indoleamine 2,3-dioxygenase, another enzyme involved in tryptophan metabolism . These interactions highlight the compound’s role in modulating tryptophan metabolism and its downstream effects.
Cellular Effects
6-Methyl-L-tryptophan exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Methyl-L-tryptophan has been shown to affect the aryl hydrocarbon receptor (AhR) pathway, which plays a crucial role in regulating immune responses and maintaining intestinal homeostasis . By activating AhR, 6-Methyl-L-tryptophan can influence the expression of genes involved in immune regulation and inflammation . Furthermore, it can impact cellular metabolism by altering the levels of metabolites in the kynurenine pathway, thereby affecting energy metabolism and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 6-Methyl-L-tryptophan involves its interactions with various biomolecules and its effects on enzyme activity and gene expression. At the molecular level, 6-Methyl-L-tryptophan binds to tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, inhibiting their activity and modulating the kynurenine pathway . This inhibition leads to a decrease in the production of kynurenine and its downstream metabolites, which can have significant effects on cellular function and immune regulation . Additionally, 6-Methyl-L-tryptophan can activate the aryl hydrocarbon receptor, leading to changes in gene expression and modulation of immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-L-tryptophan can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 6-Methyl-L-tryptophan is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to 6-Methyl-L-tryptophan in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and immune regulation . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function over time.
Dosage Effects in Animal Models
The effects of 6-Methyl-L-tryptophan can vary with different dosages in animal models. Studies have shown that low to moderate doses of 6-Methyl-L-tryptophan can modulate immune responses and cellular metabolism without causing significant adverse effects . High doses of 6-Methyl-L-tryptophan can lead to toxic effects, including alterations in liver and kidney function . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high-dose exposure.
Metabolic Pathways
6-Methyl-L-tryptophan is involved in several metabolic pathways, primarily the kynurenine pathway of tryptophan metabolism. It interacts with key enzymes such as tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, modulating the production of kynurenine and its downstream metabolites . These interactions can affect metabolic flux and the levels of various metabolites, influencing cellular metabolism and physiological functions . Understanding these metabolic pathways is crucial for exploring the potential therapeutic applications of 6-Methyl-L-tryptophan and its role in modulating tryptophan metabolism.
Transport and Distribution
The transport and distribution of 6-Methyl-L-tryptophan within cells and tissues involve various transporters and binding proteins. Studies have shown that 6-Methyl-L-tryptophan can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cells, 6-Methyl-L-tryptophan can interact with binding proteins that influence its localization and accumulation . These transport and distribution mechanisms are essential for understanding how 6-Methyl-L-tryptophan exerts its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 6-Methyl-L-tryptophan can affect its activity and function. Studies have shown that 6-Methyl-L-tryptophan can localize to various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct 6-Methyl-L-tryptophan to specific compartments . The subcellular localization of 6-Methyl-L-tryptophan is crucial for understanding its role in modulating cellular function and its potential therapeutic applications.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRVYIFGPMUCG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941788 | |
| Record name | 6-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-34-7, 1991-93-1 | |
| Record name | L-6-Methyltryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophan, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




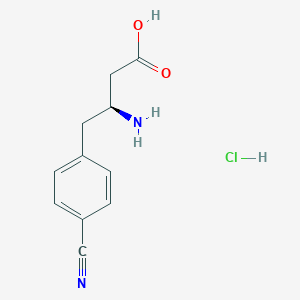
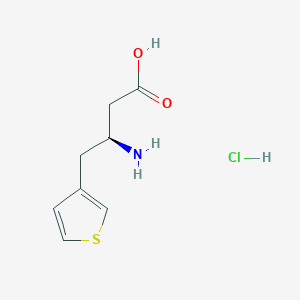

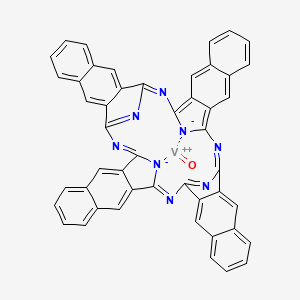

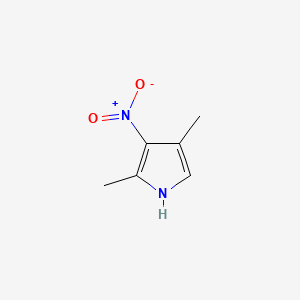
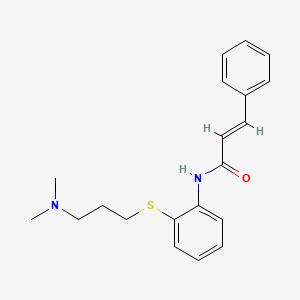



![6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole](/img/structure/B3424188.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3424203.png)
